1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenethyl group attached to a thiadiazole ring, which is further substituted with a methylthio group and a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps. One common approach is to start with 4-methoxyphenethylamine, which undergoes a reaction with thiocyanate to form an intermediate thiadiazole derivative. This intermediate is then treated with methylthio reagents and urea to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The phenethyl group can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents are employed.
Major Products Formed:
Oxidation Products: 4-Methoxyphenylacetic acid, 4-Methoxyphenylacetone.
Reduction Products: 4-Methoxyphenethylamine.
Substitution Products: Various substituted thiadiazoles.
Scientific Research Applications
1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea exerts its effects involves interaction with specific molecular targets. The phenethyl group may interact with enzymes or receptors, while the thiadiazole ring can modulate biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea is unique due to its specific structural features. Similar compounds include:
4-Methoxyphenethylamine: Lacks the thiadiazole and urea moieties.
Thiadiazole derivatives: May lack the phenethyl group or the methoxy substituent.
Urea derivatives: May lack the thiadiazole ring or the methoxy group.
Biological Activity
1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study evaluating various 1,3,4-thiadiazole compounds demonstrated that those with specific substitutions showed enhanced activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) |
---|---|---|
1-(4-Methoxyphenethyl)-3-(5-(methylthio)-... | E. coli, S. aureus | 15-20 |
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine | Pseudomonas aeruginosa, Bacillus | 18-22 |
5-(methylthio)-1,3,4-thiadiazole | Bacillus cereus, Aspergillus | 16-19 |
Anticancer Properties
Thiadiazole derivatives have been extensively studied for their anticancer potential. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells .
Case Study: Cytotoxicity Evaluation
In a recent study, the cytotoxic effects of several thiadiazole derivatives were assessed using the MTT assay. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent antiproliferative effects.
Table 2: Cytotoxicity Data for Thiadiazole Derivatives
Compound Name | Cell Line Tested | IC50 (µg/mL) |
---|---|---|
1-(4-Methoxyphenethyl)-3-(5-(methylthio)-... | MCF-7 | 0.28 |
5-(methylthio)-1,3,4-thiadiazole | A549 | 0.52 |
5-(4-chlorophenyl)-1,3,4-thiadiazole | SK-MEL-2 | 4.27 |
The anticancer activity of thiadiazoles is believed to be linked to their ability to interact with cellular targets such as tubulin and various signaling pathways involved in cell proliferation and apoptosis. Molecular docking studies have shown that these compounds can bind effectively to tubulin's colchicine site, inhibiting microtubule polymerization .
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c1-19-10-5-3-9(4-6-10)7-8-14-11(18)15-12-16-17-13(20-2)21-12/h3-6H,7-8H2,1-2H3,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBRLXIYGXKSDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.